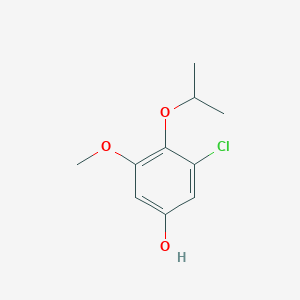
3-Chloro-4-isopropoxy-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-isopropoxy-5-methoxyphenol: is an organic compound with the molecular formula C10H13ClO3 It is a derivative of phenol, characterized by the presence of chloro, isopropoxy, and methoxy substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isopropoxy-5-methoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Chlorination: The phenol derivative undergoes chlorination to introduce the chloro group at the desired position.
Isopropoxylation: The chlorinated intermediate is then subjected to isopropoxylation, where an isopropoxy group is introduced.
Methoxylation: Finally, the compound undergoes methoxylation to introduce the methoxy group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Chloro-4-isopropoxy-5-methoxyphenol can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Activity: Research has shown that derivatives of phenol, including 3-Chloro-4-isopropoxy-5-methoxyphenol, exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
Medicine:
Pharmaceuticals: The compound’s unique structure allows it to be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It can be used in the production of polymers and resins, contributing to the development of new materials with desirable properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-isopropoxy-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, isopropoxy, and methoxy groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
3-Chloro-4-methoxyphenol: Lacks the isopropoxy group, which may affect its reactivity and applications.
4-Isopropoxy-5-methoxyphenol:
3-Chloro-5-methoxyphenol: Lacks the isopropoxy group, altering its properties compared to 3-Chloro-4-isopropoxy-5-methoxyphenol.
Uniqueness: this compound is unique due to the combination of chloro, isopropoxy, and methoxy groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H13ClO3 |
|---|---|
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
3-chloro-5-methoxy-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H13ClO3/c1-6(2)14-10-8(11)4-7(12)5-9(10)13-3/h4-6,12H,1-3H3 |
Clé InChI |
ZPSFPELMMIDPCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1Cl)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


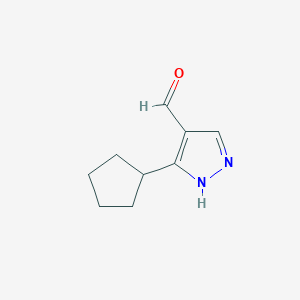
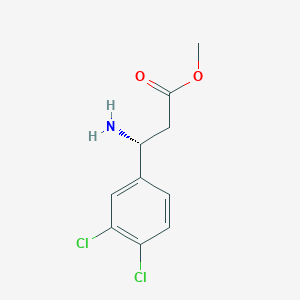
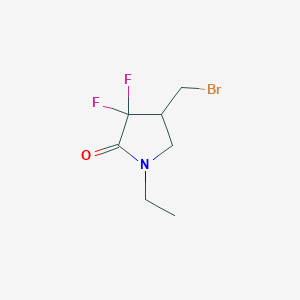
![disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate](/img/structure/B14881886.png)
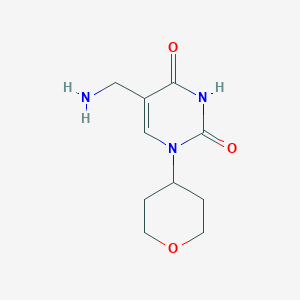
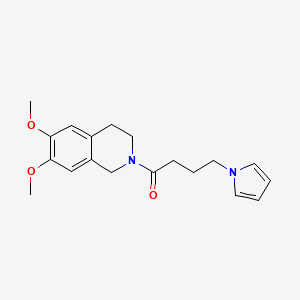
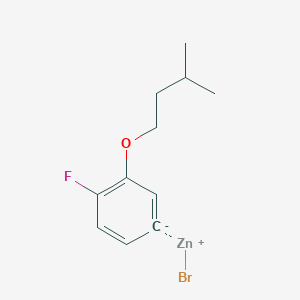
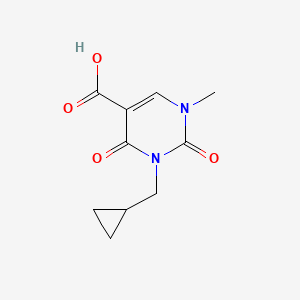
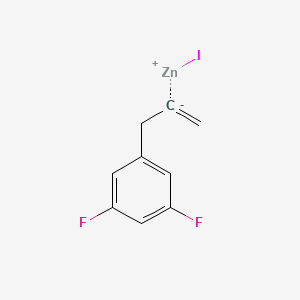
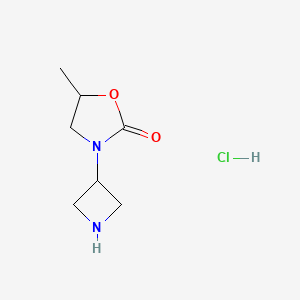
![2-[(1-Pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14881929.png)
![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol](/img/structure/B14881937.png)
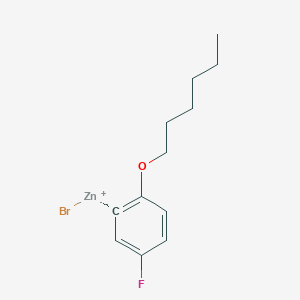
![3-(Piperidin-3-yl)imidazo[1,5-a]pyridine](/img/structure/B14881947.png)
